molecular formula C19H15FN4O2 B10989241 N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide

N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide

Cat. No.: B10989241
M. Wt: 350.3 g/mol
InChI Key: AIOFFSGZAVWBIX-UHFFFAOYSA-N
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Description

N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide is a synthetic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. The structure of this compound includes a quinazolinone moiety linked to an indole ring, which contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Fluoro Group:

    Linking the Quinazolinone to the Indole Ring: The quinazolinone derivative is then coupled with an indole derivative through a suitable linker, such as an ethyl chain, using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group at the 4-position of the indole ring, which can be achieved through amidation reactions using amine derivatives and coupling reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Amide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives. This reaction is critical for modifying the compound’s polarity and bioavailability.

Conditions Products Yield
1M HCl, reflux, 6h1H-indole-4-carboxylic acid + 2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethylamine75–82%
1M NaOH, 80°C, 4hSame as above68–72%

Nucleophilic Substitution at Fluorine

The fluorine atom at position 6 of the quinazolinone ring is susceptible to nucleophilic aromatic substitution, enabling structural diversification.

Reagent Conditions Product Application
EthylenediamineDMF, 100°C, 12h6-aminoquinazolinone derivativeEnhanced kinase inhibition
Sodium methoxideMeOH, reflux, 8h6-methoxyquinazolinone analogSolubility optimization

Oxidation of the Quinazolinone Ring

The quinazolinone moiety can undergo oxidation, particularly at the 4-oxo position, to form hydroxylated or epoxidized derivatives.

Oxidizing Agent Conditions Product Biological Impact
H₂O₂Acetic acid, 60°C, 3h4-hydroxyquinazolinoneIncreased metabolic stability
mCPBACH₂Cl₂, RT, 24hEpoxide at adjacent double bond (if present)Potential for covalent target binding

Alkylation/Arylation of Indole Nitrogen

The indole nitrogen (N1) can undergo alkylation or arylation to modulate electronic properties and steric effects.

Reagent Conditions Product Purpose
Methyl iodideNaH, DMF, 0°C → RT, 6hN1-methylated indole derivativeImproved blood-brain barrier penetration
Benzoyl chloridePyridine, RT, 12hN1-benzoylated indole analogEnhanced target selectivity

Deformylation and Cleavage Reactions

Under specific conditions, the ethyl linker between the indole and quinazolinone moieties may undergo cleavage, enabling scaffold simplification.

Reagent Conditions Product Utility
LiAlH₄THF, reflux, 8hIndole-4-carboxamide + quinazolinone-ethylamineFragment-based drug discovery
HCl (gas)EtOAc, RT, 24hDeformylated indole derivativeSynthesis of simpler analogs

Comparative Reactivity with Structural Analogs

The compound’s dual heterocyclic structure distinguishes its reactivity from simpler derivatives.

Compound Key Reaction Unique Feature
N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamideMethyl group stabilizes against oxidationIncreased synthetic yield under oxidative conditions
2-(1H-Indol-3-yl)quinazolin-4(3H)-oneLacks carboxamide groupLimited solubility; requires functionalization for biological activity

Scientific Research Applications

Biological Activities

1. Antimicrobial Activity

Research indicates that compounds similar to N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide exhibit significant antimicrobial properties. Specifically, indole derivatives have shown effectiveness against non-tuberculous mycobacteria (NTM) and Mycobacterium tuberculosis. The mechanism involves inhibition of MmpL3, an essential transporter in mycobacterial cell walls, which is critical for the translocation of mycolic acids .

2. Anticancer Potential

The indole scaffold is known for its anticancer properties. Studies have suggested that similar compounds can act as effective inhibitors against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The unique dual heterocyclic structure may contribute to enhanced selectivity and potency against cancer cells compared to traditional chemotherapeutics .

3. Enzyme Inhibition

This compound has been explored for its potential to inhibit specific enzymes involved in disease processes. For instance, its interaction with cyclin-dependent kinases has been noted, which could position it as a candidate for treating diseases characterized by dysregulated cell cycle progression .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Values (µM)Reference
AntimycobacterialM. tuberculosis0.0039 - 0.625
AnticancerVarious cancer cell linesVaries
Enzyme InhibitionCyclin-dependent kinasesNot specified

Case Study: Antimycobacterial Activity

In a study evaluating the anti-mycobacterial activity of indole derivatives, this compound was shown to have potent activity against multiple strains of Mycobacterium, demonstrating low cytotoxicity in human cell lines, thus highlighting its therapeutic potential against infections caused by resistant mycobacterial species .

Mechanism of Action

The mechanism of action of N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes involved in DNA replication, protein synthesis, or cell signaling pathways.

    Pathways Involved: It may inhibit key enzymes or receptors, leading to the disruption of cellular processes and ultimately causing cell death or growth inhibition.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide is unique due to its specific combination of a quinazolinone moiety and an indole ring, which imparts distinct biological activities and chemical reactivity. Its structure allows for versatile modifications, making it a valuable compound in drug discovery and development.

Biological Activity

N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide is a synthetic compound that integrates both quinazoline and indole moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H19FN4O2C_{21}H_{19}FN_{4}O_{2}, with a molecular weight of 378.4 g/mol. The structure features a carboxamide group linked to an indole ring and a quinazolinone derivative, contributing to its unique pharmacological properties .

PropertyValue
Molecular Formula C21H19FN4O2
Molecular Weight 378.4 g/mol
CAS Number 1574481-90-5

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays demonstrated significant antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound exhibited IC50 values in the low micromolar range, indicating potent activity .

The anticancer mechanism appears to involve:

  • Inhibition of Kinase Activity : The compound has been shown to inhibit key kinases such as EGFR and CDK2, which are critical for cancer cell proliferation and survival. Inhibition of these targets leads to reduced cell viability and induction of apoptosis .
  • Induction of Apoptosis : Studies indicate that treatment with this compound activates apoptotic pathways, evidenced by increased levels of pro-apoptotic markers such as Caspases 3, 8, and 9, along with changes in mitochondrial membrane potential .

Case Studies

A notable study involved the synthesis and evaluation of several derivatives related to this compound. Among these derivatives, specific modifications led to enhanced potency against cancer cell lines, suggesting that structural variations can significantly influence biological activity .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds was made:

Compound NameStructural FeaturesUnique Aspects
N-(3,4-dimethoxybenzyl)-1-methyl-1H-indole-6-carboxamideIndole core with dimethoxybenzyl groupLacks the quinazolinone moiety
N-(5-chloroindolyl)-1H-indole-6-carboxamideIndole core with chlorine substitutionDifferent halogen substituent
Quinazoline derivativesQuinazolinone without indole linkageNo indole structure present

This comparison illustrates that the dual heterocyclic structure of this compound may confer distinct biological properties not found in other similar compounds.

Properties

Molecular Formula

C19H15FN4O2

Molecular Weight

350.3 g/mol

IUPAC Name

N-[2-(6-fluoro-4-oxoquinazolin-3-yl)ethyl]-1H-indole-4-carboxamide

InChI

InChI=1S/C19H15FN4O2/c20-12-4-5-17-15(10-12)19(26)24(11-23-17)9-8-22-18(25)14-2-1-3-16-13(14)6-7-21-16/h1-7,10-11,21H,8-9H2,(H,22,25)

InChI Key

AIOFFSGZAVWBIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CNC2=C1)C(=O)NCCN3C=NC4=C(C3=O)C=C(C=C4)F

Origin of Product

United States

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